NPEC-caged-dopamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

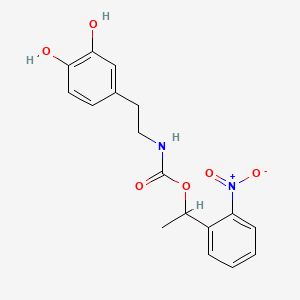

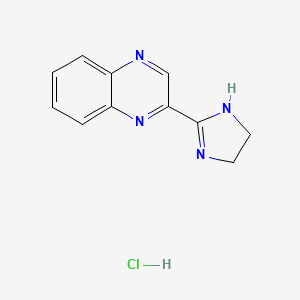

NPEC-caged-dopamine, also known as (N)-1-(2-nitrophenyl)ethylcarboxy-3,4-dihydroxyphenethylamine, is a caged version of dopamine. This compound is designed to release dopamine upon exposure to ultraviolet light (360 nm), leading to the activation of dopamine D1 receptors. It is used primarily in scientific research to study the effects of dopamine in a controlled manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NPEC-caged-dopamine involves the protection of dopamine with a photolabile protecting group, specifically the (N)-1-(2-nitrophenyl)ethyl group. The general synthetic route includes:

Protection of Dopamine: Dopamine is reacted with (N)-1-(2-nitrophenyl)ethyl chloroformate in the presence of a base such as triethylamine to form the protected dopamine derivative.

Purification: The product is purified using techniques such as column chromatography to achieve a high purity level (≥99%).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

NPEC-caged-dopamine undergoes photolysis, a type of reaction where the compound is cleaved upon exposure to ultraviolet light. This reaction releases free dopamine, which can then participate in various biochemical processes.

Common Reagents and Conditions

Ultraviolet Light (360 nm): Used to induce the photolysis of this compound.

Bases (e.g., Triethylamine): Used in the synthesis process to facilitate the protection of dopamine.

Major Products

Dopamine: The primary product released upon the photolysis of this compound.

Scientific Research Applications

NPEC-caged-dopamine has several applications in scientific research:

Neuroscience: Used to study the role of dopamine in neural signaling and behavior.

Pharmacology: Helps in understanding the pharmacodynamics and pharmacokinetics of dopamine and its receptors.

Medical Research: Provides insights into diseases related to dopamine dysregulation, such as Parkinson’s disease and schizophrenia.

Mechanism of Action

NPEC-caged-dopamine exerts its effects through the release of dopamine upon exposure to ultraviolet light. The released dopamine then binds to and activates dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and activating protein kinase A (PKA). This cascade results in various cellular responses, including the expression of immediate early genes such as c-Fos .

Comparison with Similar Compounds

Similar Compounds

NPEC-caged-serotonin: A caged version of serotonin that releases serotonin upon exposure to ultraviolet light.

NPEC-caged-glutamate: A caged version of glutamate that releases glutamate upon exposure to ultraviolet light.

Uniqueness

NPEC-caged-dopamine is unique in its ability to release dopamine specifically upon ultraviolet light exposure, allowing for precise temporal and spatial control of dopamine signaling. This makes it particularly valuable for studying the rapid and localized effects of dopamine in various biological systems .

Properties

IUPAC Name |

1-(2-nitrophenyl)ethyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-11(13-4-2-3-5-14(13)19(23)24)25-17(22)18-9-8-12-6-7-15(20)16(21)10-12/h2-7,10-11,20-21H,8-9H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNNZLULXSQJGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCCC2=CC(=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)

![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B560214.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B560215.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)